4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with a chlorinated pyrimidine precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
4-Aminopyrazolo[3,4-d]pyrimidine: A related compound with an amino group instead of a chlorine atom, which may exhibit different reactivity and biological properties.
Properties
CAS No. |
923284-22-4 |
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Molecular Formula |
C5H5ClN4 |
Molecular Weight |
156.57 g/mol |
IUPAC Name |
4-chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H5ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H |
InChI Key |
LKZIOUQXEJXKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2C1C(=NC=N2)Cl |
Origin of Product |
United States |
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